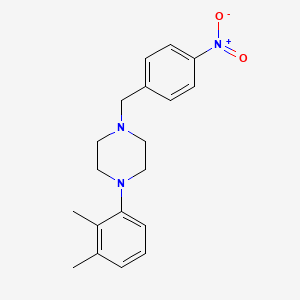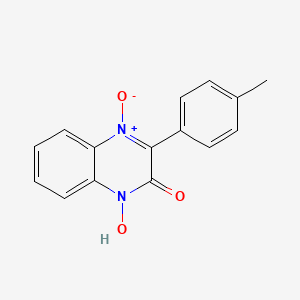
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea, also known as FFT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse biological activities. The synthesis of FFT has been extensively studied, and its mechanism of action and physiological effects have been investigated in various scientific studies.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which may improve cognitive function. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has also been reported to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid, a compound that can contribute to the development of gout. Inhibition of xanthine oxidase can lead to a decrease in uric acid levels, which may alleviate the symptoms of gout.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to exhibit various biochemical and physiological effects. For example, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to exhibit anti-diabetic activity by improving glucose metabolism and insulin sensitivity. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and availability. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to dissolve N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea in certain experimental conditions. In addition, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea. One potential direction is the investigation of its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action and efficacy of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea in various cancer models. Another potential direction is the investigation of its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action and efficacy of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea in various inflammatory models. In addition, further studies are needed to determine the safety and toxicity profile of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea, which will be important for its potential use in clinical settings.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea can be achieved through various methods, including the reaction of 2-fluoroaniline with 3-fluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluoroaniline with 3-fluorobenzoyl chloride in the presence of a base such as pyridine. The yield of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has also been investigated for its potential use as an anti-microbial agent. In addition, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been studied for its ability to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These enzymes are involved in various physiological processes and are potential targets for drug development.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPUMJKRWDNBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5748145.png)
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![1-(2,5-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5748161.png)

![N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)


![N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5748239.png)

![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)
